(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid is a compound that combines the properties of both (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid typically involves the reaction of (3,3-Dimethylcyclohexen-1-yl)methanol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The methanesulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (3,3-Dimethylcyclohexen-1-yl)methanol moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethylcyclohexen-1-yl)methanol: Shares the same alcohol moiety but lacks the methanesulfonic acid group.
Methanesulfonic acid: A strong acid commonly used in organic synthesis and industrial applications.
Uniqueness
The combination of (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid in a single compound provides unique properties, such as enhanced reactivity and the ability to participate in a broader range of chemical reactions. This makes it a valuable compound for both research and industrial applications .
Eigenschaften
CAS-Nummer |
111931-28-3 |
---|---|
Molekularformel |
C10H20O4S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
(3,3-dimethylcyclohexen-1-yl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H16O.CH4O3S/c1-9(2)5-3-4-8(6-9)7-10;1-5(2,3)4/h6,10H,3-5,7H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
FPYPTBBTMDHQFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=C1)CO)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.